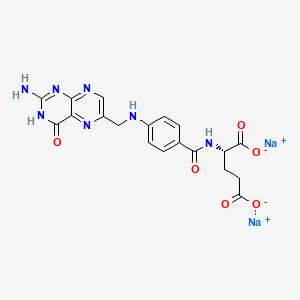

Folic acid (disodium)

Description

BenchChem offers high-quality Folic acid (disodium) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Folic acid (disodium) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C19H17N7Na2O6 |

|---|---|

Molecular Weight |

485.4 g/mol |

IUPAC Name |

disodium;(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioate |

InChI |

InChI=1S/C19H19N7O6.2Na/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28;;/h1-4,8,12,21H,5-7H2,(H,24,29)(H,27,28)(H,31,32)(H3,20,22,25,26,30);;/q;2*+1/p-2/t12-;;/m0../s1 |

InChI Key |

SWIRFWUEJODNRG-LTCKWSDVSA-L |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-])NCC2=CN=C3C(=N2)C(=O)NC(=N3)N.[Na+].[Na+] |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC(CCC(=O)[O-])C(=O)[O-])NCC2=CN=C3C(=N2)C(=O)NC(=N3)N.[Na+].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Physicochemical Landscape of Folic Acid Disodium: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the core physicochemical properties of folic acid disodium, a vital compound in numerous research and development applications. Tailored for researchers, scientists, and drug development professionals, this document synthesizes critical data, outlines detailed experimental methodologies, and presents complex biological pathways and workflows through precise visualizations.

Core Physicochemical Properties

Folic acid disodium, the salt form of folic acid (Vitamin B9), exhibits distinct physicochemical characteristics crucial for its formulation and application in research. As a water-soluble B vitamin, it is essential for a multitude of biological processes, including nucleotide synthesis and cellular methylation reactions. The disodium salt form offers enhanced solubility compared to its parent acid, a key consideration for in vitro and in vivo studies.

General Properties

The fundamental properties of folic acid disodium are summarized below, providing a foundational dataset for its use.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₁₇N₇Na₂O₆ | [1] |

| Molecular Weight | 485.36 g/mol | [1] |

| CAS Number | 6484-89-5 | [1] |

| Appearance | Yellow to yellowish-orange crystalline powder | [2] |

| Hydrogen Bond Donor Count | 5 | [1] |

| Hydrogen Bond Acceptor Count | 12 | [1] |

| Rotatable Bond Count | 9 | [1] |

| Polar Surface Area | 215.64 Ų | [1] |

Solubility Profile

The solubility of folate species is highly dependent on pH. Folic acid itself is practically insoluble in cold water and in aqueous solutions below pH 5. The disodium salt form, however, is readily soluble in water.

| Solvent | Solubility | Reference |

| Water | ≥ 100 mg/mL (206.03 mM) | [3][4] |

| 0.1 M NaOH | Readily Soluble | [5] |

Dissociation Constants (pKa)

The pKa values are critical for predicting the ionization state of the molecule at different pH levels, which influences its solubility, absorption, and interaction with biological targets.

| pKa Value | Description | Reference |

| pKa (Strongest Acidic) | 3.37 | [1] |

| pKa (Strongest Basic) | 2.09 | [1] |

Spectroscopic Data

UV-Visible spectroscopy is a primary method for the quantification of folic acid disodium. The absorbance maxima are dependent on the pH of the solvent.

| Solvent / Condition | λmax (nm) | Reference |

| 0.1 M NaOH | ~256, ~283, ~365 | [6] |

| Phosphate Buffer (pH 9.0) | 282.5 | [7] |

| Water | 281 |

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible characterization of folic acid disodium. The following sections provide step-by-step protocols for key analytical procedures.

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines the equilibrium solubility determination using the shake-flask method followed by quantification via UV-Vis spectrophotometry.

Methodology:

-

Preparation: Add an excess amount of folic acid disodium powder to a known volume of purified water in a sealed container (e.g., a glass vial).

-

Equilibration: Place the container in a shaker bath set to a constant temperature (e.g., 25°C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, remove the sample and allow it to stand. Separate the solid and liquid phases by centrifugation at high speed or by filtering the suspension through a 0.45 µm syringe filter to obtain a clear, saturated solution (supernatant).

-

Quantification:

-

Prepare a standard calibration curve by dissolving known masses of folic acid disodium in water and measuring their absorbance at the determined λmax (e.g., 281 nm).

-

Accurately dilute the saturated supernatant with water to bring its concentration within the linear range of the calibration curve.

-

Measure the absorbance of the diluted supernatant using a UV-Vis spectrophotometer.

-

Calculate the concentration of the saturated solution by applying the dilution factor and interpolating from the standard curve. This concentration represents the aqueous solubility.

-

Determination of pKa by Potentiometric Titration

This protocol describes the determination of dissociation constants through potentiometric titration.[3][8]

Materials:

-

Calibrated pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

Burette

-

Folic acid disodium solution (e.g., 1 mM)

-

Standardized 0.1 M HCl and 0.1 M NaOH titrants

-

Inert gas (Nitrogen)

-

Ionic strength adjustment solution (e.g., 0.15 M KCl)[3]

Procedure:

-

Instrument Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[3]

-

Sample Preparation: Dissolve an accurately weighed amount of folic acid disodium in purified water to prepare a solution of known concentration (e.g., 1 mM). Add KCl to maintain a constant ionic strength.[3]

-

Titration Setup: Place a known volume (e.g., 20 mL) of the sample solution in a reaction vessel on a magnetic stirrer. Purge the solution with nitrogen to remove dissolved CO₂.[3] Immerse the pH electrode in the solution.

-

Acidification: Make the sample solution acidic by adding 0.1 M HCl until the pH is approximately 1.8-2.0.[3]

-

Titration: Begin the titration by adding small, precise increments of the standardized 0.1 M NaOH solution.

-

Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize before proceeding. Continue the titration until the pH reaches approximately 12.0.

-

Data Analysis: Plot the measured pH versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points, which can be identified from the inflection points on the titration curve (often determined using the first or second derivative of the curve).

-

Replication: Perform the titration at least in triplicate to ensure reproducibility and calculate the average pKa values.[3]

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general reversed-phase HPLC method for the quantification of folic acid disodium.

Instrumentation and Conditions:

-

HPLC System: Quaternary pump, autosampler, PDA or UV detector.

-

Column: ODS-Hypersil C18 (5 µm, 4.6 x 250 mm) or equivalent.[9]

-

Mobile Phase: A gradient elution is often used. For example:

-

Flow Rate: 1.0 mL/min.[9]

-

Detection: UV at 280 nm.[9]

-

Injection Volume: 20 µL.

Procedure:

-

Standard Preparation: Prepare a stock solution of folic acid disodium of known concentration in the mobile phase or a suitable solvent (e.g., 0.01 M NaOH). Perform serial dilutions to create a set of calibration standards.

-

Sample Preparation: Dissolve the sample containing folic acid disodium in the same solvent as the standards. Filter the sample through a 0.45 µm syringe filter before injection.

-

Chromatographic Run: Equilibrate the column with the initial mobile phase conditions. Inject the standards and samples.

-

Data Analysis: Identify the folic acid peak based on its retention time compared to the standard. Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of folic acid disodium in the samples from this curve.

Biological Pathway: One-Carbon Metabolism

Folic acid is a precursor to tetrahydrofolate (THF), a critical coenzyme in one-carbon metabolism. This metabolic network is fundamental for the synthesis of nucleotides (purines and thymidylate) and amino acids (methionine).[4][7][10] The conversion of folic acid to its active form is a multi-step enzymatic process.

The pathway begins with the reduction of folic acid to dihydrofolate (DHF) and subsequently to tetrahydrofolate (THF), both steps catalyzed by the enzyme dihydrofolate reductase (DHFR).[7][10] THF is then converted into various derivatives that act as one-carbon donors. For instance, 5,10-Methylene-THF is crucial for the synthesis of thymidylate, a necessary component of DNA, while 10-Formyl-THF is required for purine synthesis.[7] Additionally, 5-Methyl-THF is involved in the remethylation of homocysteine to form methionine, a vital amino acid.[3] This intricate network highlights the central role of folic acid in cellular proliferation and maintenance.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. researchgate.net [researchgate.net]

- 3. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. Solubility of folic acid and protonation of folate in NaCl at different concentrations, even in physiological solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijpsr.com [ijpsr.com]

- 6. researchgate.net [researchgate.net]

- 7. A UV spectrophotometric method for the determination of folic acid in pharmaceutical tablets and dissolution tests - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 9. ars.usda.gov [ars.usda.gov]

- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

Introduction: From Pro-Vitamin to Essential Cofactor

An In-depth Technical Guide to the Biological Role of Folic Acid Disodium as a Cofactor

Audience: Researchers, scientists, and drug development professionals.

Folic acid, also known as Vitamin B9, is a water-soluble vitamin crucial for a multitude of cellular processes.[1] Folic acid disodium is the synthetic, salt form of the vitamin, utilized in dietary supplements and fortified foods due to its enhanced stability and solubility. Once dissolved, its biological activity is identical to that of folic acid. It is critical to understand that folic acid itself is a pro-vitamin and is not biologically active until it is converted into its various reduced forms within the cell.[2]

The biologically active forms are derivatives of tetrahydrofolate (THF) , which function as essential cofactors in a complex network of biosynthetic reactions known as one-carbon metabolism .[3][4] These THF-based cofactors act as carriers for single-carbon units (e.g., methyl, methylene, formyl) at various oxidation states.[5][6] This function is indispensable for the synthesis of nucleotides (both purines and pyrimidines), the metabolism of several amino acids, and the provision of methyl groups for epigenetic modifications and other methylation reactions.[2][7]

Bioactivation: The Conversion of Folic Acid to Tetrahydrofolate

For folic acid to become a functional cofactor, it must undergo a two-step enzymatic reduction. This process is catalyzed by the ubiquitous enzyme Dihydrofolate Reductase (DHFR), which utilizes NADPH as an electron donor for both steps.[8]

-

Step 1: Folic acid is first reduced to 7,8-dihydrofolate (DHF).

-

Step 2: DHFR then catalyzes a second reduction of DHF to 5,6,7,8-tetrahydrofolate (THF).[7][9]

This bioactivation pathway is a central control point in folate metabolism and a key target for antifolate drugs, such as the chemotherapeutic agent methotrexate.[10]

Core Biological Roles in One-Carbon Metabolism

THF and its derivatives are the cornerstone of one-carbon metabolism, a set of interconnected pathways vital for cellular proliferation and maintenance.[4]

Nucleotide Synthesis: Building Blocks of DNA and RNA

Folate cofactors are indispensable for the de novo synthesis of both purine and pyrimidine nucleotides, which are essential for DNA replication and repair.[2][11]

-

Thymidylate (dTMP) Synthesis: The conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP) is the sole de novo pathway for producing this essential DNA precursor.[3] This reaction is catalyzed by Thymidylate Synthase (TS) and requires the cofactor 5,10-methylenetetrahydrofolate (5,10-CH₂-THF) as the one-carbon donor.[12][13] During this reaction, the methylene group is transferred and reduced to a methyl group, and the THF moiety is oxidized back to DHF, which must then be re-reduced by DHFR to re-enter the folate pool.[12] This cyclic process highlights the tight coupling between the folate cycle and DNA synthesis.

-

Purine Synthesis: The synthesis of the purine ring (found in adenine and guanine) requires two separate one-carbon donations. The cofactor 10-formyltetrahydrofolate (10-CHO-THF) provides carbon atoms 2 and 8 of the purine structure in reactions catalyzed by GAR and AICAR transformylases.[14]

Amino Acid Metabolism

Folate coenzymes are required for the metabolism of several key amino acids.[2] The interconversion of serine and glycine, catalyzed by serine hydroxymethyltransferase (SHMT), is a primary source of one-carbon units for the folate pool, generating 5,10-CH₂-THF from THF.[7] Folate is also involved in the catabolism of histidine.[5]

The Methylation Cycle and Epigenetics

The folate cycle is inextricably linked to the methylation cycle, which generates the universal methyl donor S-adenosylmethionine (SAM). SAM is required for the methylation of DNA, RNA, proteins, and lipids, playing a critical role in gene regulation and cellular function.

The key steps connecting these cycles are:

-

5-Methyl-THF Synthesis: 5,10-CH₂-THF is irreversibly reduced to 5-methyltetrahydrofolate (5-methyl-THF) by the enzyme Methylenetetrahydrofolate Reductase (MTHFR) .[1]

-

Homocysteine Remethylation: 5-methyl-THF provides the methyl group for the remethylation of homocysteine to methionine. This reaction is catalyzed by Methionine Synthase (MS) , an enzyme that requires Vitamin B12 (cobalamin) as a cofactor.[2]

-

SAM Generation: The regenerated methionine is then converted to SAM by methionine adenosyltransferase. SAM donates its methyl group in various transmethylation reactions, becoming S-adenosylhomocysteine (SAH).

This pathway is crucial for maintaining appropriate homocysteine levels and for providing the methyl groups necessary for epigenetic control of gene expression.[15][16]

Quantitative Data: Enzyme Kinetics

The efficiency and regulation of folate metabolism are governed by the kinetic properties of its key enzymes. The Michaelis constant (Kₘ) reflects the substrate concentration at which the reaction rate is half of Vₘₐₓ, while the catalytic constant (kcat) represents the turnover number. The ratio kcat/Kₘ is a measure of catalytic efficiency.[17]

| Enzyme | Substrate | Kₘ (µM) | kcat (s⁻¹) | Organism/Conditions | Reference |

| Dihydrofolate Reductase (DHFR) | Dihydrofolate (DHF) | ~1-5 | ~11-28 | E. coli, Murine | [18] |

| NADPH | ~1-10 | - | E. coli, Murine | [18] | |

| Thymidylate Synthase (TS) | dUMP | ~4-12 | ~5-10 | Human, Recombinant | [2][8] |

| 5,10-CH₂-THF | ~10-20 | - | Human, Recombinant | [2] | |

| MTHFR (A222V variant) | 5,10-CH₂-THF | ~5-400 (range tested) | - | Human (in vitro) | [16] |

Note: Kinetic parameters are highly dependent on experimental conditions (pH, temperature, buffer composition) and the specific enzyme variant (e.g., polymorphisms). The values presented are representative ranges from the cited literature.

Experimental Protocols

Measurement of Folate Concentrations

This method assesses total folate concentration based on the growth of a folate-dependent bacterium, Lactobacillus rhamnosus.[19][20]

Principle: The bacterium is cultured in a medium containing all necessary nutrients except folate. The addition of a biological sample (serum, plasma, or red blood cell lysate) supports bacterial growth in direct proportion to the amount of folate present. Growth is measured as turbidity via a microplate reader.[5][19]

Detailed Methodology:

-

Sample Preparation:

-

For serum/plasma: Samples are diluted with an ascorbic acid solution (to prevent folate oxidation).

-

For Red Blood Cell (RBC) Folate: Whole blood is lysed in a 1% ascorbic acid solution. This lysate is incubated to allow endogenous conjugase to convert folate polyglutamates to monoglutamates, which are usable by the bacterium.[13]

-

-

Inoculum Preparation: A cryopreserved, chloramphenicol-resistant strain of L. rhamnosus is used to create a standardized inoculum.[13]

-

Assay Plate Setup:

-

Incubation: The plate is sealed and incubated at 37°C for approximately 42-48 hours.[19]

-

Data Acquisition: The turbidity (optical density) of each well is measured using a microplate reader at 590 nm.

-

Calculation: The folate concentration in the samples is determined by interpolating their turbidity readings against the standard curve.

This method offers high specificity and sensitivity for quantifying individual folate forms (e.g., folic acid, THF, 5-methyl-THF).[22]

Principle: Samples are minimally processed (e.g., protein precipitation), and then injected into an HPLC system. Different folate derivatives are separated chromatographically before being ionized and detected by a tandem mass spectrometer, which identifies them based on their unique mass-to-charge ratios.[22][23]

Enzyme Activity Assays

Principle: DHFR activity is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP⁺ as DHF is reduced to THF.[10][24]

Detailed Methodology:

-

Reagent Preparation:

-

Assay Buffer: 0.1 M Tris-HCl (or similar), pH 7.4.[10]

-

NADPH Solution: A stock solution of NADPH is prepared in the assay buffer.

-

Substrate Solution: A stock solution of DHF is prepared.

-

Sample Preparation: Cell or tissue lysates are prepared by homogenization in an appropriate buffer, followed by centrifugation to obtain a clear supernatant.[10]

-

-

Assay Procedure:

-

Set a spectrophotometer to kinetic mode to read absorbance at 340 nm at a constant temperature (e.g., 25°C).

-

In a quartz cuvette, combine the assay buffer, NADPH solution, and the enzyme sample (lysate).

-

Establish a baseline reading to account for any non-specific NADPH oxidation.[10]

-

Initiate the reaction by adding the DHF substrate and mix immediately.

-

Record the decrease in absorbance at 340 nm over a period of 2-5 minutes.

-

-

Calculation: The rate of reaction (ΔAbs/min) is calculated from the linear portion of the kinetic trace. The enzyme activity is then calculated using the Beer-Lambert law and the molar extinction coefficient for NADPH (6,220 M⁻¹cm⁻¹).

References

- 1. Molecular Biology of Methylenetetrahydrofolate Reductase (MTHFR) and Overview of Mutations/Polymorphisms - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Bacterial versus human thymidylate synthase: Kinetics and functionality - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural analyses of human thymidylate synthase reveal a site that may control conformational switching between active and inactive states - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pure.amsterdamumc.nl [pure.amsterdamumc.nl]

- 7. content.abcam.com [content.abcam.com]

- 8. Kinetic properties of human thymidylate synthase, an anticancer drug target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. genetics.edu.au [genetics.edu.au]

- 10. The extremely slow and variable activity of dihydrofolate reductase in human liver and its implications for high folic acid intake - PMC [pmc.ncbi.nlm.nih.gov]

- 11. documents.cap.org [documents.cap.org]

- 12. tools.thermofisher.com [tools.thermofisher.com]

- 13. bevital.no [bevital.no]

- 14. Methylenetetrahydrofolate Reductase (MTHFR) 2 Variants | ARUP Laboratories Test Directory [ltd.aruplab.com]

- 15. researchgate.net [researchgate.net]

- 16. biorxiv.org [biorxiv.org]

- 17. Complementary perturbation of the kinetic mechanism and catalytic effectiveness of dihydrofolate reductase by side-chain interchange - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. FRAMEWORK FOR LABORATORY HARMONIZATION OF FOLATE MEASUREMENTS IN LOW-AND-MIDDLE-INCOME COUNTRIES AND REGIONS - PMC [pmc.ncbi.nlm.nih.gov]

- 19. files.core.ac.uk [files.core.ac.uk]

- 20. Comparison of serum and red blood cell folate microbiologic assays for national population surveys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Determination of folates in human plasma using hydrophilic interaction chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. sigmaaldrich.com [sigmaaldrich.com]

- 24. Thymidylate synthase protein expression and activity are related to the cell proliferation rate in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Folic Acid Disodium Salt: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic methods used to characterize folic acid disodium salt, a vital component in pharmaceutical formulations and cell culture media. This document details the principles and experimental protocols for key spectroscopic techniques, presenting quantitative data in a structured format for ease of reference and comparison.

Introduction

Folic acid, a B vitamin, is crucial for various metabolic processes, including DNA synthesis and repair. Its low solubility in water necessitates the use of its more soluble salt forms, such as folic acid disodium salt. Accurate and robust analytical methods are essential for the quality control and characterization of this compound in raw materials and finished products. Spectroscopic techniques offer powerful tools for elucidating the molecular structure and confirming the identity and purity of folic acid disodium salt. This guide explores the application of Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) in its characterization.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a widely used technique for the quantitative analysis of folic acid and its salts. The pterin ring system in the folic acid molecule contains chromophores that absorb light in the UV-Vis region. The absorption spectrum is sensitive to pH, which influences the protonation state of the molecule.

Data Presentation

| Solvent/pH | λmax 1 (nm) | λmax 2 (nm) | λmax 3 (nm) | Reference |

| 0.1 M Sodium Carbonate | 256 | 283 | 366 | [1] |

| Phosphate Buffer (pH 9.0) | - | 282.5 | - | [2][3] |

| Alkaline Solution (pH 11) | - | - | 318 | [4] |

| Distilled Water | - | 281 | - | |

| 0.1 N NaOH | 250 | - | - | [5] |

Note: The disodium salt of folic acid will exist in its deprotonated form in aqueous and alkaline solutions, and the observed λmax values are characteristic of this form.

Experimental Protocol: UV-Vis Spectroscopy

A simple and rapid spectrophotometric method can be employed for the quantification of folic acid disodium salt.

Apparatus:

-

Shimadzu UV–Vis Double Beam Spectrophotometer (model 2450 or equivalent)[6]

-

1 cm path length quartz cuvettes[1]

Reagents and Solutions:

-

Folic Acid Disodium Salt reference standard

-

0.1 M Sodium Carbonate solution[1] or Phosphate buffer (pH 9.0)[2][3]

-

Deionized water

Procedure:

-

Preparation of Stock Solution: Accurately weigh and dissolve a suitable amount of folic acid disodium salt in the chosen solvent (e.g., 0.1 M sodium carbonate) to prepare a stock solution of known concentration.

-

Preparation of Working Standards: Prepare a series of dilutions from the stock solution to create calibration standards within a linear concentration range (e.g., 1.0–25.0 µg/mL).[1][2][3]

-

Spectrophotometric Measurement:

-

Set the spectrophotometer to scan a wavelength range of 200-400 nm.

-

Use the solvent as a blank to zero the instrument.

-

Measure the absorbance of each working standard at the wavelength of maximum absorption (λmax).

-

Record the absorbance values.

-

-

Data Analysis:

-

Construct a calibration curve by plotting absorbance versus concentration.

-

Determine the concentration of unknown samples by measuring their absorbance and interpolating from the calibration curve.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable tool for identifying the functional groups present in folic acid disodium salt, providing a molecular fingerprint of the compound. The deprotonation of the carboxylic acid groups in the glutamic acid moiety leads to characteristic changes in the IR spectrum compared to folic acid.

Data Presentation

| Functional Group | Folic Acid (cm⁻¹) | Folic Acid Disodium Salt (Characteristic Changes) | Reference |

| O-H Stretching (Carboxylic Acid) | Broad band ~3400-2500 | Disappearance or significant reduction of the broad O-H stretch | [7][8] |

| N-H Stretching (Amine & Amide) | ~3450 - 3400 | Present | [7] |

| C=O Stretching (α-Carboxyl Group) | ~1694 | Shifts to a lower wavenumber (asymmetric COO⁻ stretch ~1590-1650 cm⁻¹) | [7][8][9] |

| C=O Stretching (γ-Carboxyl Group) | ~1694 | Shifts to a lower wavenumber (asymmetric COO⁻ stretch ~1590-1650 cm⁻¹) | [7][8] |

| C=O Stretching (Amide) | ~1605 | Present | [9] |

| C=C Stretching (Aromatic) | ~1485 | Present | [9] |

| Asymmetric COO⁻ Stretching | ~1449 | Becomes more prominent | [7] |

| Symmetric COO⁻ Stretching | ~1333 - 1352 | Becomes more prominent | [7] |

Note: The formation of the carboxylate salt in the disodium form is the most significant indicator in the FTIR spectrum.

Experimental Protocol: FTIR Spectroscopy

Apparatus:

-

Perkin-Elmer FT-IR Spectrophotometer or equivalent[10]

-

Agate mortar and pestle

-

KBr press

Reagents:

-

Folic Acid Disodium Salt sample

-

Potassium Bromide (KBr), IR grade

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry the KBr powder to remove any moisture.

-

Grind a small amount of the folic acid disodium salt sample (1-2 mg) with approximately 200 mg of dry KBr in an agate mortar.

-

Transfer the finely ground powder to a pellet-forming die.

-

Press the powder under high pressure to form a transparent or semi-transparent pellet.

-

-

Spectral Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of a blank KBr pellet for background correction.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and compare them with reference spectra to confirm the identity of the compound and the presence of the carboxylate groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. ¹H and ¹³C NMR are used to confirm the structure of folic acid disodium salt. The chemical shifts can be influenced by the solvent and pH.

Data Presentation

¹³C NMR Chemical Shifts for Folic Acid

| Carbon Atom | Chemical Shift (ppm) |

| C23, C20, C17, C4 | High (associated with C=O) |

| C21, C22, C9, C19 | Low |

Source:[11][12] Note: Specific chemical shift data for the disodium salt is limited in the provided search results. However, the deprotonation of the carboxylic acids would lead to a downfield shift of the carboxyl carbons (C20 and C23) and adjacent carbons compared to the fully protonated folic acid.

¹H NMR Spectral Regions for Folic Acid

| Proton Type | Chemical Shift Region (ppm) |

| Aromatic (Pterin and PABA rings) | ~6.5 - 9.0 |

| Aliphatic (Glutamic acid moiety) | ~1.8 - 4.5 |

Source:[13] Note: In the disodium salt, the protons on the carbons adjacent to the carboxylate groups (e.g., the α-proton of the glutamate moiety) will experience a change in their chemical environment and shift accordingly.

Experimental Protocol: NMR Spectroscopy

Apparatus:

-

Bruker Avance 600 MHz NMR spectrometer or equivalent[13]

-

5 mm NMR tubes

Reagents and Solvents:

-

Folic Acid Disodium Salt sample

-

Deuterated solvent (e.g., D₂O, DMSO-d₆)

-

Internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TMSP) for D₂O[13]

Procedure:

-

Sample Preparation: Dissolve an appropriate amount of the folic acid disodium salt in the chosen deuterated solvent in an NMR tube. Add a small amount of the internal standard if quantitative analysis is required.

-

Spectral Acquisition:

-

Place the NMR tube in the spectrometer.

-

Tune and shim the spectrometer to obtain a homogeneous magnetic field.

-

Acquire ¹H and ¹³C NMR spectra. This may involve specific pulse sequences for solvent suppression or spectral editing (e.g., DEPT for ¹³C).

-

-

Data Processing and Analysis:

-

Process the raw data (Fourier transformation, phase correction, and baseline correction).

-

Integrate the signals in the ¹H spectrum to determine the relative number of protons.

-

Assign the signals to the respective protons and carbons in the molecule based on their chemical shifts, coupling patterns, and by comparison with reference data and 2D NMR experiments (e.g., COSY, HSQC).

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of folic acid disodium salt and can be used to study its fragmentation pattern for structural confirmation. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common ionization techniques.

Data Presentation

| Ion | m/z (calculated) | m/z (observed) | Technique |

| [FA + H]⁺ | 442.15 | 442.4 | MALDI-TOF |

| [FA + Na]⁺ | 464.13 | 463.3 | MALDI-TOF |

| [FA + K]⁺ | 480.11 | 479.5 | MALDI-TOF |

Source:[14] Note: For folic acid disodium salt (C₁₉H₁₇N₇Na₂O₆), the expected monoisotopic mass is 485.10 g/mol . In ESI-MS, one would expect to observe ions corresponding to [M+H]⁺ at m/z 486.1, [M+Na]⁺ at m/z 508.1, and potentially the singly sodiated folic acid ion [FA-H+2Na]⁺ at m/z 486.1.

Experimental Protocol: LC-MS

Apparatus:

-

Liquid Chromatography system (e.g., Thermo Scientific™ Vanquish™ HPLC) coupled to a tandem mass spectrometer (e.g., Thermo Scientific™ TSQ Quantiva™) with an ESI source.[15]

-

C18 HPLC column (e.g., Thermo Scientific™ Accucore™ C18 100 x 2.1 mm, 2.6 µm).[15]

Reagents and Solutions:

-

Folic Acid Disodium Salt sample

-

Mobile Phase A: e.g., 0.5% Acetic Acid in water.[15]

-

Mobile Phase B: e.g., 80:20 Methanol:Acetonitrile.[15]

Procedure:

-

Sample Preparation: Dissolve the sample in an appropriate solvent, often a mixture similar to the initial mobile phase conditions.

-

LC Separation: Inject the sample onto the HPLC column and elute with a gradient of mobile phases A and B to separate the analyte from any impurities.

-

MS Detection:

-

The eluent from the LC is introduced into the ESI source of the mass spectrometer.

-

Set the mass spectrometer to acquire data in either positive or negative ion mode.

-

Scan a relevant mass range to detect the molecular ion of folic acid disodium salt.

-

For structural confirmation, perform tandem MS (MS/MS) by selecting the parent ion and fragmenting it to observe characteristic daughter ions.

-

-

Data Analysis:

-

Identify the peak corresponding to folic acid disodium salt in the chromatogram.

-

Analyze the mass spectrum to confirm the molecular weight.

-

Compare the fragmentation pattern with known data if MS/MS was performed.

-

Visualized Workflows and Relationships

General Workflow for Spectroscopic Analysis

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a pharmaceutical compound like folic acid disodium salt.

Caption: Generalized workflow for spectroscopic analysis.

This guide provides a foundational understanding of the key spectroscopic techniques for the characterization of folic acid disodium salt. For regulatory submissions and detailed quality control, method validation according to ICH guidelines is imperative.

References

- 1. A spectrophotometric method for determining the amount of folic acid in fortified salt - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A UV spectrophotometric method for the determination of folic acid in pharmaceutical tablets and dissolution tests - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. Spectrophotometric Determination of Vitamin Folic Acid B9 in Some Drugs Using 1,2-Naphthoquine-4-Sulphonate (NQS) - 2017-2018 - Nano Biomedicine and Engineering [nanobe.org]

- 5. ijpsr.com [ijpsr.com]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. sciresol.s3.us-east-2.amazonaws.com [sciresol.s3.us-east-2.amazonaws.com]

- 11. An atomic resolution description of folic acid using solid state NMR measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. tools.thermofisher.com [tools.thermofisher.com]

A Comprehensive Analysis of the Thermal Stability of Fodurecid Disodium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal stability of folic acid disodium, a critical parameter for its handling, processing, and storage in pharmaceutical and nutraceutical applications. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes complex processes to facilitate a comprehensive understanding.

Thermal Degradation Profile

Folic acid and its salts, including the disodium form, undergo a multi-stage thermal decomposition process. The stability is significantly influenced by factors such as temperature, pH, and the presence of other excipients.[1][2][3] Generally, the degradation follows first-order reaction kinetics.[3][4]

The thermal decomposition of solid folic acid can be broadly categorized into three stages:

-

Stage I: Initial loss of adsorbed or crystalline water.[1][2]

-

Stage II: Decomposition of the glutamic acid moiety.[1] This is a significant step in the degradation pathway.

-

Stage III: Subsequent breakdown of the pterin and p-aminobenzoic acid (PABA) structures, ultimately leading to carbonaceous residue.[1][5]

Studies have shown that folic acid's thermal stability is greater at neutral or alkaline pH compared to acidic conditions.[3][6][7]

Key Thermal Events and Degradation Products

The following table summarizes the key thermal events observed during the analysis of folic acid and its sodium salts.

| Thermal Event | Approximate Temperature Range (°C) | Description | Primary Degradation Products | Citation |

| Water Loss | 25 - 200 | Loss of adsorbed and crystalline water. | Water | [1][2] |

| Onset of Decomposition | ~180 - 200 | Initial degradation, primarily involving the glutamic acid portion of the molecule. | Glutamic acid, Pteroic acid | [1][5] |

| Major Degradation | 250 - 550 | Significant mass loss due to the breakdown of the pterin and PABA moieties. | 6-formylpterin, p-aminobenzoic acid | [2][5] |

Experimental Protocols

This section details the standard methodologies employed for the thermal stability analysis of folic acid disodium.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA and DSC are fundamental techniques to assess the thermal stability and phase transitions of materials.

Objective: To determine the temperature and mass change associated with the thermal decomposition of folic acid disodium.

Instrumentation: A simultaneous thermal analyzer (STA) capable of performing both TGA and DSC is recommended.

Methodology:

-

Sample Preparation: Accurately weigh 3-5 mg of the folic acid disodium sample into an aluminum or ceramic pan.

-

Instrument Setup:

-

Place the sample pan and a reference pan (usually empty) into the instrument.

-

Set the heating rate, typically 10 °C/min.

-

Use an inert purge gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

-

Thermal Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C).

-

Data Analysis:

-

TGA Curve: Analyze the plot of mass versus temperature to identify the onset of decomposition and the temperatures of maximum mass loss.

-

DTG Curve: The derivative of the TGA curve helps to pinpoint the temperatures of the fastest decomposition rates.

-

DSC Curve: Analyze the heat flow versus temperature plot to identify endothermic (e.g., melting, water loss) and exothermic (e.g., decomposition) events.

-

High-Performance Liquid Chromatography (HPLC) for Degradation Product Analysis

HPLC is a powerful technique for separating, identifying, and quantifying folic acid and its thermal degradation products.[8][9]

Objective: To identify and quantify the major degradation products of folic acid disodium after thermal stress.

Instrumentation: A standard HPLC system equipped with a UV or photodiode array (PDA) detector.

Methodology:

-

Sample Preparation:

-

Subject the folic acid disodium sample to thermal stress (e.g., by heating in an oven at a specific temperature for a defined period).

-

Dissolve a known concentration of the thermally stressed sample in a suitable solvent, often a slightly alkaline aqueous solution, as folic acid solubility is pH-dependent.[10]

-

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column is commonly used.[11]

-

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic modifier like acetonitrile or methanol.[8][12]

-

Flow Rate: Typically 0.5 - 1.5 mL/min.[11]

-

Detection Wavelength: Folic acid and its degradation products are typically monitored at around 280 nm.[8]

-

Injection Volume: 10-20 µL.

-

-

Data Analysis:

-

Identify the peaks corresponding to folic acid and its degradation products by comparing their retention times with those of known standards.

-

Quantify the amount of each compound by integrating the peak areas and comparing them to a calibration curve generated from standards of known concentrations.

-

Visualizations

The following diagrams illustrate the thermal degradation pathway and a typical experimental workflow for thermal stability analysis.

Caption: Thermal degradation pathway of folic acid disodium.

Caption: Experimental workflow for thermal stability analysis.

References

- 1. akjournals.com [akjournals.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Model studies on the stability of folic acid and 5-methyltetrahydrofolic acid degradation during thermal treatment in combination with high hydrostatic pressure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. sj.ctu.edu.vn [sj.ctu.edu.vn]

- 7. researchgate.net [researchgate.net]

- 8. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 9. High-Performance Liquid Chromatography Method for the Determination of Folic Acid in Fortified Food Products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ijpsi.org [ijpsi.org]

- 12. ars.usda.gov [ars.usda.gov]

Folic Acid Disodium in One-Carbon Metabolism Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

One-carbon metabolism is a fundamental network of biochemical pathways essential for the synthesis of nucleotides and amino acids, methylation reactions, and the maintenance of redox balance.[1][2] This intricate system, crucial for cell growth and genome integrity, relies on the B-vitamin folate (Vitamin B9) and its derivatives to shuttle single-carbon units.[1][2] Folic acid, the synthetic, oxidized form of folate, is a critical supplement and a key reagent in studying these pathways.[3]

This guide focuses on folic acid disodium, a salt form of folic acid, and its application in one-carbon metabolism research. Due to its enhanced solubility and stability in aqueous solutions, folic acid disodium presents significant advantages in experimental settings, particularly in cell culture and the preparation of analytical standards. We will delve into the core metabolic pathways, present quantitative data and detailed experimental protocols, and provide visualizations to facilitate a deeper understanding of this vital area of study.

Folic Acid Disodium: Physicochemical Properties and Advantages

Folic acid itself has very low water solubility, which can complicate its use in aqueous-based assays and cell culture media.[3][4][5] The disodium salt of folic acid overcomes this limitation, offering superior solubility and dissolution rates, making it an ideal choice for researchers.[6][7]

| Property | Folic Acid | Folic Acid Disodium | Significance for Researchers |

| Chemical Formula | C₁₉H₁₉N₇O₆ | C₁₉H₁₇N₇Na₂O₆ | The addition of two sodium ions significantly alters solubility.[8] |

| Molecular Weight | 441.4 g/mol | 485.36 g/mol | Important for accurate molar concentration calculations.[7][9] |

| Water Solubility | Very slightly soluble (~1.6 mg/L) | Highly soluble (≥100 mg/mL) | Facilitates the preparation of concentrated stock solutions for cell culture and other aqueous experimental systems.[5][6] |

| Intrinsic Dissolution Rate (IDR) | Low | High (4.96 x 10⁵ g/s) | Faster dissolution allows for more rapid and uniform distribution in media and reaction buffers.[6][7] |

| Stability | Unstable in aqueous solutions, sensitive to light and pH.[4][10] | More stable in alkaline aqueous solutions (pH > 5).[11][12] | Enhanced stability in solution provides more consistent and reproducible experimental conditions. |

Core Signaling Pathways in One-Carbon Metabolism

One-carbon metabolism is primarily composed of two interconnected cycles: the folate cycle and the methionine cycle. These pathways are compartmentalized within the cell, with reactions occurring in the cytoplasm, mitochondria, and nucleus.

The Folate Cycle

The folate cycle is responsible for processing dietary folate and folic acid into various tetrahydrofolate (THF) cofactors. These cofactors are the active forms that carry and transfer one-carbon units. Folic acid must first be reduced to dihydrofolate (DHF) and then to THF by the enzyme dihydrofolate reductase (DHFR).[8] THF can then accept a one-carbon unit from sources like serine to become 5,10-methylenetetrahydrofolate, a central intermediate. This intermediate can be used for thymidylate (a DNA precursor) synthesis or be further reduced by methylenetetrahydrofolate reductase (MTHFR) to 5-methyltetrahydrofolate.[13]

The Methionine Cycle

The methionine cycle is crucial for generating S-adenosylmethionine (SAM), the universal methyl donor for the methylation of DNA, RNA, proteins, and lipids.[2] The cycle begins with the transfer of a methyl group from 5-methyltetrahydrofolate (produced in the folate cycle) to homocysteine, a reaction catalyzed by methionine synthase that regenerates the amino acid methionine.[13] Methionine is then converted to SAM. After donating its methyl group, SAM becomes S-adenosylhomocysteine (SAH), which is subsequently hydrolyzed back to homocysteine, thus completing the cycle. The ratio of SAM to SAH is often used as an indicator of the cell's methylation capacity.[2]

Quantitative Analysis in One-Carbon Metabolism Studies

The quantification of metabolites within the one-carbon pathways is critical for understanding metabolic status and the effects of genetic variations, nutritional interventions, or drug treatments.[14] Mass spectrometry-based techniques are the gold standard for this type of analysis.[1]

Typical Concentrations of Key Analytes

The following table summarizes typical concentration ranges for key one-carbon metabolism metabolites in human plasma or serum. These values can vary based on factors like diet, genetics, and health status.

| Analyte | Typical Concentration Range (Human Plasma/Serum) | Analytical Platform |

| Homocysteine | 5 - 15 µmol/L | LC-MS/MS, GC-MS |

| Methionine | 20 - 30 µmol/L | LC-MS/MS, GC-MS |

| S-Adenosylmethionine (SAM) | 70 - 150 nmol/L | LC-MS/MS |

| S-Adenosylhomocysteine (SAH) | 10 - 30 nmol/L | LC-MS/MS |

| Serum Folate | 5 - 20 ng/mL (11 - 45 nmol/L) | LC-MS/MS, Immunoassay |

| Vitamin B12 | 200 - 900 pg/mL (150 - 660 pmol/L) | LC-MS/MS, Immunoassay |

| Serine | 100 - 150 µmol/L | LC-MS/MS, GC-MS |

| Glycine | 200 - 350 µmol/L | LC-MS/MS, GC-MS |

Data compiled from multiple sources for general reference.[3][14][15]

Analytical Platforms for Metabolite Profiling

A comprehensive analysis of one-carbon metabolism often requires multiple analytical platforms to cover the diverse range of metabolites.

| Platform | Analytes Measured | Key Features |

| LC-MS/MS | Folates, SAM, SAH, Homocysteine, Methionine, Choline, Betaine, Amino Acids | High sensitivity and specificity. Can quantify a wide range of polar and non-polar metabolites. Essential for low-abundance analytes like SAM and SAH.[1][14] |

| GC-MS | Amino acids (Serine, Glycine), Organic acids | Suitable for volatile and thermally stable compounds. Often requires derivatization.[1] |

Detailed Experimental Protocols

Protocol 1: Quantification of Folic Acid in Fortified Samples by HPLC

This protocol outlines a general method for quantifying folic acid in fortified food products, adaptable for other sample matrices.

-

Sample Preparation (Trienzyme Extraction):

-

Homogenize the sample in an extraction buffer (e.g., phosphate buffer with antioxidants like ascorbic acid).

-

Perform sequential enzymatic digestion to release folate from the food matrix and deconjugate polyglutamates to monoglutamates. This typically involves:

-

α-amylase (to break down starches)

-

Protease (to break down proteins)

-

Conjugase (e.g., from chicken pancreas) to cleave the polyglutamate tail.

-

-

Centrifuge the digestate to remove solid debris.

-

Purify and concentrate the folate from the supernatant using solid-phase extraction (SPE) or affinity chromatography with folate-binding protein.[16]

-

-

HPLC Analysis:

-

Column: C18 reversed-phase column (e.g., 25 cm x 4.6 mm, 5 µm particle size).[17]

-

Mobile Phase: An isocratic or gradient system. A common isocratic mobile phase consists of a phosphate buffer (e.g., 40 mM sodium phosphate dibasic) with a small percentage of organic solvent like acetonitrile (e.g., 8%), adjusted to a specific pH (e.g., pH 5.5).[17][18]

-

Flow Rate: Typically 0.8 - 1.0 mL/min.[18]

-

Detection:

-

Injection Volume: 20 µL.[17]

-

-

Quantification:

-

Prepare a standard curve using folic acid or folic acid disodium of known concentrations dissolved in the mobile phase.

-

Calculate the concentration in the sample by comparing its peak area to the standard curve.

-

Protocol 2: Workflow for Targeted Metabolomics of One-Carbon Metabolism

This workflow describes the general steps for a targeted LC-MS/MS analysis of key metabolites like homocysteine, SAM, and SAH.

Protocol 3: Assessment of MTHFR Activity via Genotyping

Reduced MTHFR enzyme activity, often due to common genetic polymorphisms, is a significant factor in one-carbon metabolism studies. While direct enzyme activity assays can be complex, genotyping for the most common variants offers a reliable proxy.[20]

-

Sample Collection: Collect a whole blood sample in an EDTA tube or a buccal (cheek) swab.[21]

-

DNA Extraction: Isolate genomic DNA from the collected sample using a commercially available kit.

-

PCR Amplification:

-

Amplify the specific regions of the MTHFR gene containing the polymorphisms of interest using Polymerase Chain Reaction (PCR). The two most commonly tested variants are:

-

c.677C>T (p.Ala222Val)

-

c.1286A>C (p.Glu429Ala) [22]

-

-

Use specific primers designed to flank these variant sites.

-

-

Genotype Analysis:

-

Analyze the PCR product to determine the genotype. Common methods include:

-

Restriction Fragment Length Polymorphism (RFLP): The C677T mutation creates a recognition site for the HinfI restriction enzyme. Digesting the PCR product and analyzing the fragment sizes on a gel can reveal the genotype.[20]

-

Fluorescence Monitoring/Real-Time PCR: Use allele-specific fluorescent probes to detect the different variants during the PCR process. This method is high-throughput and commonly used in clinical labs.

-

-

-

Interpretation:

-

Individuals homozygous for the 677C>T variant (TT genotype) have significantly reduced MTHFR enzyme activity (up to 70% less than normal), which can lead to elevated homocysteine levels, particularly in the context of low folate status.[21][22]

-

Heterozygous individuals (CT genotype) have a milder reduction in enzyme activity.[22]

-

Conclusion

Folic acid disodium provides a crucial advantage for researchers in one-carbon metabolism due to its high aqueous solubility and stability. This facilitates the preparation of reliable reagents for cell culture experiments and analytical standards. A thorough investigation of one-carbon metabolism requires a multi-faceted approach, combining the study of core signaling pathways with robust quantitative analysis of key metabolites and an understanding of the genetic factors that influence enzyme activity. The protocols and data presented in this guide offer a framework for professionals in research and drug development to design and execute precise and meaningful studies in this vital field.

References

- 1. One-carbon Metabolism Analysis Service - Creative Proteomics [creative-proteomics.com]

- 2. How to Analyze One Carbon Metabolism - Creative Proteomics [creative-proteomics.com]

- 3. FOLIC ACID [dailymed.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. mdpi.com [mdpi.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Folic acid disodium | Endogenous Metabolite | 29704-76-5 | Invivochem [invivochem.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Folic Acid | C19H19N7O6 | CID 135398658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Stability of Folic Acid in an Extemporaneously Prepared Oral Suspension - Malaysian Journal of Pharmacy (MJP) [mjpharm.org]

- 11. US4931442A - Stabilized aqueous folic acid preparation - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. 叶酸 BioReagent, suitable for cell culture, suitable for insect cell culture, suitable for plant cell culture, ≥97% | Sigma-Aldrich [sigmaaldrich.com]

- 14. Quantitative profiling and diagnostic potential of one-carbon and central metabolism pools in MODY2 and T1DM - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 17. High-Performance Liquid Chromatography Method for the Determination of Folic Acid in Fortified Food Products - PMC [pmc.ncbi.nlm.nih.gov]

- 18. chemrj.org [chemrj.org]

- 19. ars.usda.gov [ars.usda.gov]

- 20. Molecular Biology of Methylenetetrahydrofolate Reductase (MTHFR) and Overview of Mutations/Polymorphisms - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. clinicallabs.com.au [clinicallabs.com.au]

- 22. genetics.edu.au [genetics.edu.au]

Endogenous sources and synthesis of folate derivatives

An In-depth Technical Guide to the Endogenous Sources and Synthesis of Folate Derivatives

Introduction

Folate, also known as Vitamin B9, is a water-soluble vitamin that is indispensable for a multitude of critical metabolic processes in the human body. It functions as a coenzyme in one-carbon transfer reactions, which are vital for the synthesis of DNA and RNA, the metabolism of amino acids, and the methylation of a wide range of substrates, including DNA, RNA, proteins, and lipids.[1][2] Folate deficiency is a significant global health issue, linked to megaloblastic anemia, an increased risk of neural tube defects in newborns, cardiovascular disease, and certain cancers.[3][4]

While humans and other animals cannot produce folate from scratch (de novo) and must acquire it from external sources, the body possesses a complex and highly regulated system for absorbing, distributing, and metabolically interconverting various folate forms.[1][3] This guide provides a detailed examination of the sources of folate and the intricate biochemical pathways responsible for the synthesis and interconversion of its biologically active derivatives. It is intended for researchers, scientists, and drug development professionals who require a deep, technical understanding of folate metabolism.

Endogenous and Exogenous Sources of Folate

The primary source of folate for humans is exogenous, derived from the diet. However, microbial synthesis within the gastrointestinal tract also contributes to the body's folate pool.

Dietary Intake: The Primary Source

Humans are entirely dependent on dietary intake for their folate requirements.[5] Dietary folates are found in a variety of foods, particularly in green leafy vegetables, legumes, and fruits.[3] These naturally occurring folates primarily exist as reduced polyglutamated derivatives, such as 5-methyltetrahydrofolate (5-MTHF) and 10-formyltetrahydrofolate.[6][7] In contrast, the synthetic form, folic acid, which is used in dietary supplements and food fortification, is a fully oxidized monoglutamate that is not found in nature.[1][8] Before absorption, the polyglutamate tails of natural folates must be hydrolyzed to monoglutamates by the enzyme γ-glutamyl hydrolase (GGH), also known as folate conjugase, in the gut.[5][9]

Synthesis by Gut Microbiota

The human gut microbiome contains various species of bacteria that can synthesize folate de novo.[10][11] This microbially-produced folate can be absorbed across the colon, although the precise extent to which it contributes to the host's overall folate status is still an area of active investigation.[4] Genomic studies have predicted that a significant percentage of bacteria within the phyla Fusobacteria, Proteobacteria, and Actinobacteria in the human gut are capable of folate production.[11]

The De Novo Folate Synthesis Pathway

The de novo synthesis pathway is absent in humans but is essential for plants, fungi, and many bacteria.[1] Understanding this pathway is critical for the development of antimicrobial agents, such as sulfonamides, that specifically target these non-human enzymes.[3][12] The pathway consists of two main branches that converge to produce the core folate structure.

-

Pterin Branch : This branch begins with guanosine triphosphate (GTP). The enzyme GTP cyclohydrolase I (GCHY-I) catalyzes the complex conversion of GTP into 7,8-dihydroneopterin triphosphate.[13][14] Subsequent enzymatic steps convert this molecule into 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP).

-

p-Aminobenzoate (PABA) Branch : PABA is synthesized from chorismate, a key intermediate in the shikimate pathway.[1][13]

These two precursors, DHPPP and PABA, are then condensed by the enzyme dihydropteroate synthase (DHPS) to form 7,8-dihydropteroate.[13][15] Finally, dihydrofolate synthase (DHFS) adds a glutamate residue to dihydropteroate, yielding dihydrofolate (DHF), the immediate precursor to the active tetrahydrofolate coenzymes.[13][16]

The Human Folate Cycle: Synthesis and Interconversion of Derivatives

Once inside human cells, various folate monoglutamates are converted into a pool of metabolically active coenzymes through a series of reduction, interconversion, and polyglutamylation reactions. This network is collectively known as the folate cycle.

Activation and Polyglutamylation

Synthetic folic acid must first be reduced to the biologically active tetrahydrofolate (THF). This is a two-step process catalyzed by the enzyme dihydrofolate reductase (DHFR), which sequentially reduces folic acid to dihydrofolate (DHF) and then DHF to THF, using NADPH as a reductant.[1][5]

A critical step for intracellular folate retention and function is polyglutamylation. The enzyme folylpolyglutamate synthase (FPGS) adds a chain of glutamate residues to THF and other folates.[9] This polyglutamate tail increases the negative charge of the molecule, preventing its efflux from the cell and significantly enhancing its affinity for folate-dependent enzymes.[9] The reverse reaction is catalyzed by γ-glutamyl hydrolase (GGH), which removes glutamate residues.[9]

One-Carbon Metabolism

THF serves as the central carrier for one-carbon units at three different oxidation states: formate (in 10-formyl-THF), formaldehyde (in 5,10-methylene-THF), and methanol (in 5-methyl-THF).[2] These one-carbon units are primarily sourced from the amino acid serine.

The key enzymes and reactions in the folate cycle are:

-

Serine Hydroxymethyltransferase (SHMT) : Catalyzes the reversible conversion of serine and THF to glycine and 5,10-methylenetetrahydrofolate (5,10-CH₂-THF), providing the main entry point for one-carbon units into the cycle.[17]

-

Methylenetetrahydrofolate Dehydrogenase (MTHFD1) : A trifunctional enzyme that catalyzes the interconversion between 5,10-CH₂-THF, 5,10-methenyl-THF, and 10-formyl-THF.[17]

-

Methylenetetrahydrofolate Reductase (MTHFR) : Catalyzes the irreversible reduction of 5,10-CH₂-THF to 5-methyltetrahydrofolate (5-CH₃-THF).[2]

These folate derivatives are essential donors for major biosynthetic pathways:

-

Thymidylate Synthesis : Thymidylate synthase (TYMS) uses 5,10-CH₂-THF as a methyl donor to convert deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a crucial component of DNA. In this reaction, the folate is oxidized back to DHF and must be recycled by DHFR.[16][17]

-

Purine Synthesis : 10-formyl-THF donates one-carbon units at two steps in the de novo synthesis of purines (adenine and guanine).[18][19]

-

Methionine Synthesis : 5-CH₃-THF donates its methyl group to homocysteine to regenerate methionine in a reaction catalyzed by methionine synthase (MTR), which requires Vitamin B12 as a cofactor.[2]

Quantitative Data on Folate Derivatives

The total folate content in the human body is estimated to be between 15 and 30 mg.[4] Approximately half of this amount is stored in the liver, with the remainder distributed in blood and other tissues.[4] Folate status is commonly assessed by measuring concentrations in serum and red blood cells (erythrocytes).

Table 1: Typical Folate Concentrations and Status Indicators in Humans

| Parameter | Concentration | Status Interpretation | Reference |

|---|---|---|---|

| Total Body Stores | 15 - 30 mg | Overall reserve | [4] |

| Serum Folate | > 3 ng/mL (> 6.8 nmol/L) | Indicates adequacy | [4] |

| Mean Erythrocyte Folate (U.S. Adults) | 216 - 398 ng/mL | Reflects long-term status |[4] |

Recent advancements in analytical chemistry, particularly LC-MS/MS, have enabled the precise quantification of different folate forms in circulation. Data from the National Health and Nutrition Examination Survey (NHANES) provides a detailed snapshot of the distribution of these forms in the U.S. population.

Table 2: Distribution of Serum Folate Forms in the U.S. Population (NHANES 2011-2012)

| Folate Form | Geometric Mean (nmol/L) | Contribution to Total Folate (%) |

|---|---|---|

| 5-methyltetrahydrofolate (5-methylTHF) | 37.5 | 86.7% |

| Unmetabolized Folic Acid (UMFA) | 1.21 | 4.0% |

| Non-methyl folate* | Not reported directly | 4.7% |

| MeFox (oxidation product of 5-methylTHF) | 1.53 | 4.5% |

*Sum of THF, 5-formylTHF, and 5,10-methenylTHF. Data from Pfeiffer et al. (2018).[20]

Experimental Protocols for Folate Analysis

The analysis of folates is challenging due to their low concentrations, inherent instability (especially reduced forms), and the multiplicity of vitamers.[21][22] Several methods have been developed, each with distinct advantages and limitations.

Microbiological Assay

-

Principle : This is the traditional "gold standard" method. It utilizes the microorganism Lactobacillus casei subsp. rhamnosus, which requires folate for growth. The extent of bacterial growth, measured as turbidity, is proportional to the total folate concentration in the sample.[23][24]

-

Sample Preparation :

-

For serum or plasma, samples can often be assayed directly after dilution.[24]

-

For whole blood or red blood cells, samples are lysed using a 1% ascorbic acid solution. Ascorbic acid serves as an antioxidant to protect labile folates.[25]

-

The lysate is incubated to allow endogenous plasma conjugase to hydrolyze folate polyglutamates to monoglutamates, which are the forms utilized by L. casei.[25]

-

-

Protocol :

-

Prepare a series of standards with known folic acid concentrations.

-

Aseptically add prepared samples and standards to a 96-well microtiter plate containing a folate-free assay medium.[26][27]

-

Inoculate each well with a standardized suspension of L. casei.

-

Measure the turbidity (optical density) of each well using a spectrophotometer at a wavelength of 595-650 nm.[26][28]

-

Calculate the folate concentration in the samples by comparing their turbidity to the standard curve.

-

High-Performance Liquid Chromatography (HPLC)

-

Principle : HPLC separates different folate vitamers based on their physicochemical properties, allowing for individual quantification. It is often coupled with ultraviolet (UV) and/or fluorescence detection for enhanced specificity.[8][29]

-

Sample Preparation :

-

Extraction : Homogenize the sample (e.g., food, tissue) in a buffer containing antioxidants like ascorbic acid and 2-mercaptoethanol.[8][30] A tri-enzyme treatment (using protease, α-amylase, and a conjugase) is typically employed to release folates from the matrix and deconjugate polyglutamates.[8][23]

-

Purification and Concentration : The extract is purified using solid-phase extraction (SPE). Affinity cartridges containing immobilized folate binding protein are highly effective for selectively isolating folates from the complex sample matrix.[8]

-

-

Protocol :

-

Inject the purified extract onto a reverse-phase HPLC column (e.g., C18).[8][31]

-

Separate the folate vitamers using a gradient elution program, typically with a mobile phase consisting of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[31][32]

-

Detect the eluting compounds using a dual-detector setup:

-

Quantify each vitamer by comparing its peak area to that of an authentic standard.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Principle : This is the most sensitive and specific method for folate analysis. It couples the separation power of HPLC with the precise mass detection of a tandem mass spectrometer, allowing for accurate quantification of multiple folate forms and their catabolites simultaneously.[31][33]

-

Sample Preparation :

-

Add a cocktail of stable isotope-labeled internal standards (e.g., ¹³C-labeled folates) to the serum or plasma sample.[33]

-

Precipitate proteins using a solvent like acetonitrile.[33]

-

Centrifuge the sample and collect the supernatant.

-

Evaporate the supernatant to dryness and reconstitute the residue in the initial mobile phase for injection.[33]

-

-

Protocol :

-

Separate the folate vitamers using an appropriate HPLC method as described above.

-

Introduce the column effluent into the mass spectrometer source (typically electrospray ionization, ESI).

-

Analyze the compounds using Selected Reaction Monitoring (SRM) mode. In SRM, the first quadrupole selects a specific parent ion (precursor ion) for a given folate, which is then fragmented. The second quadrupole selects a specific fragment ion (product ion). This precursor-product ion transition is highly specific to the analyte.[31]

-

Quantify each folate vitamer by calculating the ratio of the peak area of the endogenous analyte to that of its corresponding stable isotope-labeled internal standard.

-

Conclusion

The study of endogenous folate synthesis and metabolism reveals a fascinating interplay between dietary intake, microbial contribution, and a sophisticated intracellular enzymatic network. While humans rely on external sources for the basic folate structure, the subsequent interconversion into a diverse array of coenzymes is fundamental to cellular proliferation, maintenance, and epigenetic regulation. For researchers and drug development professionals, a thorough understanding of these pathways is paramount. It provides the basis for developing novel antimicrobial agents targeting the unique de novo synthesis pathway in pathogens, designing more effective antifolate cancer chemotherapies, and establishing robust analytical methods to accurately assess folate status and the efficacy of public health interventions like food fortification. The continued refinement of analytical techniques such as LC-MS/MS will further illuminate the complex dynamics of folate metabolism and its profound impact on human health and disease.

References

- 1. Folate - Wikipedia [en.wikipedia.org]

- 2. Toward a better understanding of folate metabolism in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PDB-101: Global Health: Antimicrobial Resistance: undefined: Folate Synthesis [pdb101.rcsb.org]

- 4. Folate - Health Professional Fact Sheet [ods.od.nih.gov]

- 5. The evolution of folate supplementation – from one size for all to personalized, precision, poly-paths - PMC [pmc.ncbi.nlm.nih.gov]

- 6. folate transformations I | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. digitalcommons.wayne.edu [digitalcommons.wayne.edu]

- 8. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 9. KoreaMed Synapse [synapse.koreamed.org]

- 10. researchgate.net [researchgate.net]

- 11. Folate-producing bifidobacteria: metabolism, genetics, and relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Comparative genomics of bacterial and plant folate synthesis and salvage: predictions and validations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. The Folate Cycle - Lifecode Gx Support [support.lifecodegx.com]

- 18. researchgate.net [researchgate.net]

- 19. [PDF] Folate-Dependent Purine Nucleotide Biosynthesis in Humans. | Semantic Scholar [semanticscholar.org]

- 20. Folate status and concentrations of serum folate forms in the US population: National Health and Nutrition Examination Survey 2011–2 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. The Expanding Role of Mass Spectrometry in Folate Research: Ingenta Connect [ingentaconnect.com]

- 23. medallionlabs.com [medallionlabs.com]

- 24. Folate status assessment history: implications for measurement of biomarkers in NHANES1 - PMC [pmc.ncbi.nlm.nih.gov]

- 25. bevital.no [bevital.no]

- 26. Determination of unmetabolized folic acid in human plasma using affinity HPLC1 - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Microbiological assay for serum, plasma, and red cell folate using cryopreserved, microtiter plate method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Assay of Folic Acid or Vitamin B9 (By Microbiological Method) | Pharmaguideline [pharmaguideline.com]

- 29. researchgate.net [researchgate.net]

- 30. Solid-phase extraction for HPLC analysis of dietary folates | SLU publication database (SLUpub) [publications.slu.se]

- 31. tools.thermofisher.com [tools.thermofisher.com]

- 32. scribd.com [scribd.com]

- 33. Liquid chromatography-tandem mass spectrometry analysis of folate and folate catabolites in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

The Integral Role of Folic Acid Disodium in DNA Synthesis and Repair: A Technical Guide

Folic acid, a synthetic form of the water-soluble vitamin B9, and its salt form, folic acid disodium, are pivotal to fundamental cellular processes. As a precursor to a range of biologically active folate coenzymes, it serves as an essential mediator in one-carbon metabolism.[1][2] This network of biochemical reactions is critical for the biosynthesis of nucleotides—the building blocks of DNA and RNA—and for the methylation of DNA, proteins, and other molecules.[3][4] Consequently, an adequate supply of folate is indispensable for high-fidelity DNA synthesis, effective DNA repair, and the regulation of gene expression, collectively ensuring genomic stability.[5][6]

This technical guide provides an in-depth exploration of the molecular mechanisms through which folic acid disodium, upon conversion to active folates, underpins DNA synthesis and repair. It details the key biochemical pathways, summarizes quantitative data from pertinent studies, outlines experimental protocols used to investigate these functions, and presents visual diagrams of the core processes for researchers, scientists, and drug development professionals.

The Folate Cycle: A Hub for One-Carbon Metabolism

Upon absorption, folic acid is reduced to its biologically active form, tetrahydrofolate (THF), by the enzyme dihydrofolate reductase (DHFR).[3][7] THF and its derivatives are the functional coenzymes that participate in the folate cycle, accepting and donating one-carbon units at various oxidation states.[8]

The primary functions of this cycle in the context of DNA integrity are twofold:

-

Nucleotide Biosynthesis: The cycle provides essential one-carbon units for the de novo synthesis of purines (adenine and guanine) and thymidylate, a pyrimidine.[1][9]

-

Methionine Regeneration: The cycle is linked to the methionine cycle, providing a methyl group for the conversion of homocysteine to methionine. Methionine is the precursor to S-adenosylmethionine (SAM), the universal methyl donor for methylation reactions, including DNA methylation.[10][11]

Key enzymes orchestrate the flow of one-carbon units within the folate cycle:

-

Dihydrofolate Reductase (DHFR): Catalyzes the reduction of dihydrofolate (DHF) to THF, a critical step for regenerating the active folate pool.[7]

-

Serine Hydroxymethyltransferase (SHMT): A vitamin B6-dependent enzyme that transfers a one-carbon unit from serine to THF, producing 5,10-methylenetetrahydrofolate (5,10-CH2-THF) and glycine.[7]

-

Methylenetetrahydrofolate Dehydrogenase (MTHFD1): Catalyzes the interconversion of one-carbon units on the THF scaffold.[7]

-

Methylenetetrahydrofolate Reductase (MTHFR): An FAD-dependent enzyme that irreversibly reduces 5,10-CH2-THF to 5-methyltetrahydrofolate (5-CH3-THF), channeling one-carbon units towards the methionine cycle.[4][8]

// Connections CH2_THF -> dUMP [ltail=cluster_folate, lhead=cluster_synthesis, label=" One-carbon unit", color="#4285F4"]; dUMP -> dTMP [label="Thymidylate Synthase (TYMS)", color="#4285F4"]; dTMP -> THF [lhead=cluster_folate, style=dashed, label=" DHF produced", color="#4285F4"];

CHO_THF -> Purines [ltail=cluster_folate, lhead=cluster_synthesis, label=" Two one-carbon units", color="#34A853"];

CH3_THF -> HCY [ltail=cluster_folate, lhead=cluster_methylation, label=" Methyl group", color="#FBBC05"]; HCY -> MET [label="Methionine Synthase\n(Vitamin B12)", color="#FBBC05"]; MET -> SAM; SAM -> SAH [label=" Methyltransferase", color="#4285F4"]; SAH -> HCY; SAM -> Methylation [color="#4285F4"]; } end_dot Caption: The Folate Cycle's connection to DNA Synthesis and Methylation.

Role in DNA Synthesis

Folate coenzymes are indispensable for the de novo synthesis of the nucleotide precursors required for DNA replication.[12]

-

Thymidylate (dTMP) Synthesis: The conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP) is a rate-limiting step in DNA synthesis. This reaction is catalyzed by thymidylate synthase (TYMS) and requires 5,10-CH2-THF as the one-carbon donor.[3][7] During this process, the THF moiety is oxidized to DHF and must be recycled back to THF by DHFR to maintain the folate pool.[8]

-

Purine Synthesis: The formation of the purine ring structure (for adenine and guanine) requires two one-carbon donations from 10-formyltetrahydrofolate (10-CHO-THF).[9]

A deficiency in folate disrupts these pathways, leading to an imbalance in the intracellular pool of deoxyribonucleotides. Specifically, the reduced conversion of dUMP to dTMP causes an accumulation of dUMP and its phosphorylated form, dUTP. This imbalance increases the likelihood of uracil being misincorporated into DNA in place of thymine during replication.[10][13]

Role in DNA Repair

Folate's role in DNA repair is intrinsically linked to its function in DNA synthesis and the consequences of its deficiency.

-

Uracil Misincorporation and Base Excision Repair (BER): The presence of uracil in DNA is a common form of DNA damage that is typically repaired by the Base Excision Repair (BER) pathway.[14] The process begins with uracil DNA glycosylase (UDG) excising the uracil base, creating an abasic (AP) site. This AP site is then processed by other BER enzymes, including DNA polymerase β, which fills the gap. However, under conditions of severe folate deficiency, the rate of uracil misincorporation can overwhelm the BER machinery.[13][14] The continuous cycle of uracil removal and attempted repair can lead to an accumulation of transient DNA single-strand breaks. If two such breaks occur in close proximity on opposite strands, it can result in a more deleterious double-strand break, leading to chromosomal damage and genomic instability.[12][13]

-

Impaired Repair Capacity: Beyond uracil misincorporation, some evidence suggests that folate deficiency can directly impair the efficiency of DNA repair pathways. Studies have indicated that folate deficiency may incapacitate repair mechanisms, potentially by altering the expression of key repair enzymes.[14][15]

Quantitative Data on Folic Acid's Impact on DNA Integrity

Numerous studies have quantified the effects of folate status on various markers of DNA synthesis and damage. The data underscores a "Goldilocks" effect, where both deficiency and excessive intake may be detrimental.[16][17]

| Parameter Measured | Study Population / Model | Folate Status | Key Quantitative Finding | Reference |